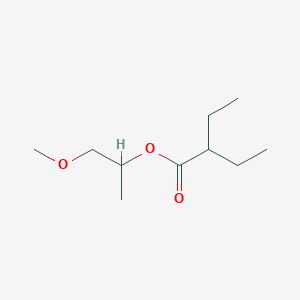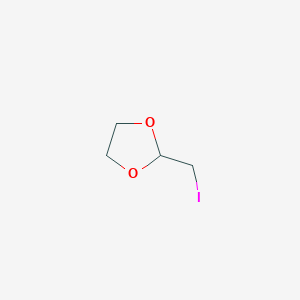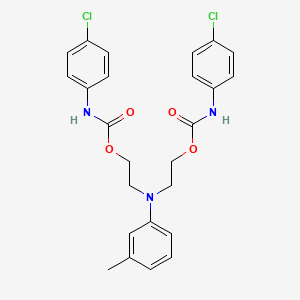
Carbanilic acid,p-chloro-, (m-tolylimino)diethylene ester (8CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) is a chemical compound with the molecular formula C17H19ClN2O3 It is known for its unique structure, which includes a carbanilic acid moiety, a p-chloro substituent, and a (m-tolylimino)diethylene ester group
Méthodes De Préparation
The synthesis of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves several steps:
Starting Materials: The synthesis begins with the preparation of carbanilic acid and p-chloroaniline.
Reaction Conditions: The carbanilic acid is reacted with p-chloroaniline under controlled conditions to form the intermediate product.
Formation of Ester: The intermediate is then reacted with (m-tolylimino)diethylene glycol under esterification conditions to form the final product.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
Analyse Des Réactions Chimiques
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) undergoes various chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The p-chloro substituent can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, forming substituted derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways: It can modulate various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
The exact mechanism of action depends on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) can be compared with other similar compounds:
Carbanilic Acid Derivatives: Compounds such as carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) and its analogs have similar structures but differ in their substituents and functional groups.
Ester Compounds: Other ester compounds with different esterifying groups can be compared in terms of their reactivity and applications.
Chloro Substituted Compounds: Compounds with different chloro substituents can be compared to understand the effect of the substituent on the compound’s properties.
The uniqueness of carbanilic acid, p-chloro-, (m-tolylimino)diethylene ester (8CI) lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
17683-83-9 |
|---|---|
Formule moléculaire |
C25H25Cl2N3O4 |
Poids moléculaire |
502.4 g/mol |
Nom IUPAC |
2-[N-[2-[(4-chlorophenyl)carbamoyloxy]ethyl]-3-methylanilino]ethyl N-(4-chlorophenyl)carbamate |
InChI |
InChI=1S/C25H25Cl2N3O4/c1-18-3-2-4-23(17-18)30(13-15-33-24(31)28-21-9-5-19(26)6-10-21)14-16-34-25(32)29-22-11-7-20(27)8-12-22/h2-12,17H,13-16H2,1H3,(H,28,31)(H,29,32) |
Clé InChI |
GYNNUQUGGVRBHZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)N(CCOC(=O)NC2=CC=C(C=C2)Cl)CCOC(=O)NC3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


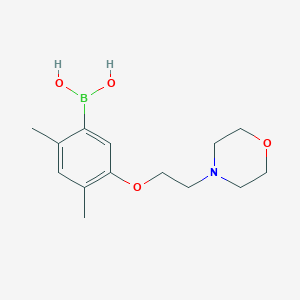
![7-Bromo-5-methylbenzo[d]isoxazol-3-amine](/img/structure/B13989285.png)
![6-(methylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B13989286.png)
![1-Bromo-4-[(2-chloro-2-phenylethyl)sulfonyl]benzene](/img/structure/B13989294.png)
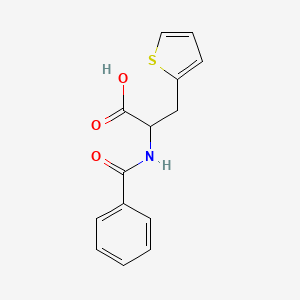
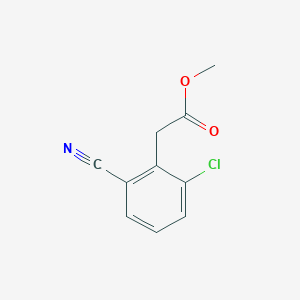

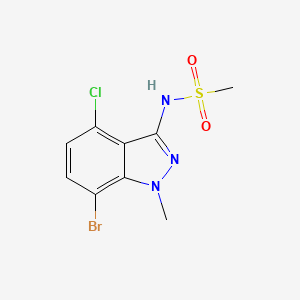
![4-Methyl-2-[[2-(3,4,5-trichlorophenoxy)acetyl]amino]pentanoic acid](/img/structure/B13989329.png)
![6-Bromo-2-methyl-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13989331.png)
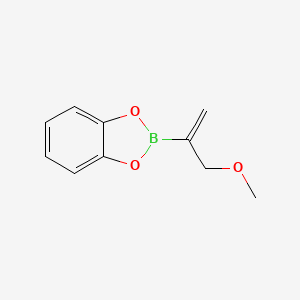
![(2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-3-(4-phenylphenyl)propanoic acid](/img/structure/B13989344.png)
